molecular formula C17H15BrN2O B5655492 4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B5655492
M. Wt: 343.2 g/mol
InChI Key: DUDJJSRTYYNMHC-UHFFFAOYSA-N
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Description

4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit estrogen receptors, leading to anti-cancer effects by blocking the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-10-5-6-15(21)13(9-10)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17/h1-6,9,16,19-21H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDJJSRTYYNMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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